2-Acetyl-5-methylbenzonitrile
Description
2-Acetyl-5-methylbenzonitrile is a benzonitrile derivative featuring an acetyl group (-COCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position of the aromatic ring. The acetyl group, a strong electron-withdrawing substituent, reduces electron density at the ortho and para positions, while the methyl group at the 5-position introduces steric bulk and weak electron-donating effects.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-acetyl-5-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-3-4-10(8(2)12)9(5-7)6-11/h3-5H,1-2H3 |
InChI Key |
KQALDXSZMFIDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects and Molecular Properties
Key Observations:
In contrast, amino groups (electron-donating) activate the ring for reactions like nitration or halogenation . Methyl and ethyl substituents (weak electron donors) slightly increase electron density, balancing the acetyl group's deactivating effects .
Steric Effects :
- The 5-methyl group in the target compound introduces minimal steric hindrance compared to bulkier substituents like isopropyl () or ethyl (), which may hinder reactions at adjacent positions .
Spectroscopic Properties :
- In 2-Fluoro-5-methylbenzonitrile, DFT studies revealed distinct C≡N and C-F stretching modes at ~2230 cm⁻¹ and ~1250 cm⁻¹, respectively . The acetyl group in the target compound would likely exhibit strong C=O stretching (~1700 cm⁻¹) and altered C≡N vibrations due to conjugation.
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